molecular formula C20H18N4O2 B4549684 N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE

Cat. No.: B4549684
M. Wt: 346.4 g/mol
InChI Key: GYBHCTUGTWDKPG-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE is a complex organic compound that features a pyrrole ring substituted with cyano, dimethyl, and pyridyl groups, as well as a phenoxyacetamide moiety

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and phenoxyacetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrole ring .

Mechanism of Action

The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes or activate specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE is unique due to its specific substitution pattern on the pyrrole ring and the presence of the phenoxyacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-15(2)24(16-7-6-10-22-12-16)20(18(14)11-21)23-19(25)13-26-17-8-4-3-5-9-17/h3-10,12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHCTUGTWDKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=CC=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE
Reactant of Route 6
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-PHENOXYACETAMIDE

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